molecular formula C14H19BrN2O2 B5189557 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B5189557
M. Wt: 327.22 g/mol
InChI Key: ANTOGGFLAMOHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a morpholine ring connected via a propyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 3-(morpholin-4-yl)propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions.

    Synthetic Route: The 4-bromobenzoyl chloride is reacted with 3-(morpholin-4-yl)propylamine in the presence of a base, such as triethylamine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide can be compared with other similar compounds, such as :

    2-bromo-N-[3-(morpholin-4-yl)propyl]benzamide: This compound has a similar structure but with the bromine atom in a different position.

    4-chloro-N-[3-(morpholin-4-yl)propyl]benzamide: This compound has a chlorine atom instead of a bromine atom.

    4-bromo-N-[3-(piperidin-4-yl)propyl]benzamide: This compound has a piperidine ring instead of a morpholine ring.

These similar compounds highlight the uniqueness of this compound in terms of its specific chemical structure and properties.

Properties

IUPAC Name

4-bromo-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTOGGFLAMOHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.